Cas no 2580242-04-0 (3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid)
![3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2580242-04-0x500.png)
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-7546480
- 3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
- 2580242-04-0
-
- Inchi: 1S/C19H16ClNO4/c20-19(17(22)23)10-21(11-19)18(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,23)
- InChI Key: JSRLRRWDKZAFBU-UHFFFAOYSA-N
- SMILES: ClC1(C(=O)O)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1
Computed Properties
- Exact Mass: 357.0767857g/mol
- Monoisotopic Mass: 357.0767857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 66.8Ų
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7546480-2.5g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 2.5g |
$3865.0 | 2025-02-24 | |
Enamine | EN300-7546480-0.05g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 0.05g |
$1657.0 | 2025-02-24 | |
Enamine | EN300-7546480-10.0g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 10.0g |
$8480.0 | 2025-02-24 | |
Enamine | EN300-7546480-0.25g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 0.25g |
$1814.0 | 2025-02-24 | |
Enamine | EN300-7546480-0.1g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 0.1g |
$1735.0 | 2025-02-24 | |
Enamine | EN300-7546480-0.5g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 0.5g |
$1893.0 | 2025-02-24 | |
Enamine | EN300-7546480-1.0g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 1.0g |
$1971.0 | 2025-02-24 | |
Enamine | EN300-7546480-5.0g |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid |
2580242-04-0 | 95.0% | 5.0g |
$5719.0 | 2025-02-24 |
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid Related Literature
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
Comprehensive Overview of 3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid (CAS No. 2580242-04-0)
3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid (CAS No. 2580242-04-0) is a specialized Fmoc-protected azetidine derivative widely utilized in peptide synthesis and medicinal chemistry. This compound features a unique azetidine ring structure, which is increasingly valued in drug discovery due to its conformational rigidity and bioisosteric potential. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enhances its solubility in organic solvents, making it indispensable for solid-phase peptide synthesis (SPPS) workflows.
The growing demand for constrained amino acid analogs in peptide-based therapeutics has propelled interest in this compound. Researchers frequently search for "Fmoc-azetidine derivatives" or "chloro-azetidine carboxylic acid applications" to explore its role in designing GPCR-targeting drugs and protease inhibitors. Its CAS No. 2580242-04-0 serves as a critical identifier in chemical databases, linking to studies on ring-strained building blocks for bioactive molecules.
In the context of AI-driven drug discovery, this compound exemplifies how scaffold diversity addresses challenges like peptide metabolic stability. Computational chemists often query "azetidine DFT calculations" or "Fmoc-protected heterocycles solubility" to optimize its use in machine learning-assisted molecular design. The chloro substituent at the 3-position offers synthetic handles for further functionalization, aligning with trends in fragment-based drug discovery (FBDD).
From a synthetic perspective, 3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid enables efficient N-terminal modifications in peptides. Its carboxylic acid moiety allows for amide coupling reactions, while the Fmoc group permits orthogonal deprotection under mild basic conditions. These properties make it a staple in combinatorial chemistry libraries, particularly for developing macrocyclic peptides – a hot topic in oncology research and antibiotic development.
Recent publications highlight its utility in creating SARS-CoV-2 main protease inhibitors, responding to searches like "COVID-19 peptide inhibitors". The compound's azetidine core mimics transition states in enzymatic reactions, a principle leveraged in rational drug design. Analytical chemists frequently reference CAS 2580242-04-0 when discussing HPLC purification methods for Fmoc-amino acids, underscoring its importance in quality control protocols.
Environmental considerations also drive interest in this compound. As green chemistry gains traction, researchers investigate "solvent-free Fmoc deprotection" methods for derivatives like 3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid. Its atom economy and potential for catalytic recycling align with sustainable pharmaceutical manufacturing initiatives – a trending topic in ESG-focused research.
In material science applications, this compound contributes to peptide-polymer hybrids development. The azetidine ring strain influences material properties, making it relevant for searches like "bioresponsive hydrogels" or "drug-eluting coatings". Patent analyses reveal its use in targeted drug delivery systems, particularly for bioconjugation strategies involving pH-sensitive linkers.
The compound's stereochemical purity remains a key discussion point, with analytical techniques like chiral HPLC and vibrational circular dichroism (VCD) being commonly paired with CAS 2580242-04-0 in literature. This addresses the pharmaceutical industry's need for enantiomerically pure intermediates, a concern amplified by regulatory requirements for chiral drugs.
Emerging applications in peptide nucleic acids (PNAs) and bioconjugation probes further expand the relevance of 3-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid. Its compatibility with click chemistry protocols answers frequent queries about "heterocyclic bioorthogonal handles". The compound's versatility across chemical biology and diagnostic reagent development ensures sustained academic and industrial interest.
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